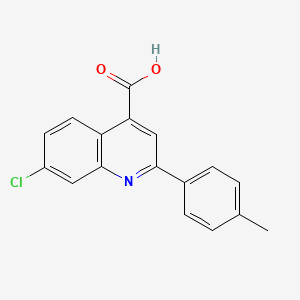
7-Chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid typically involves the reaction of 4-methylphenylamine with 7-chloroquinoline-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
7-Chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and dyes due to its unique chemical properties.
作用機序
The mechanism of action of 7-Chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death. Additionally, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein synthesis.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug structurally related to chloroquine.
Ciprofloxacin: A quinolone antibiotic with a different mechanism of action but similar structural features.
Uniqueness
7-Chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid stands out due to its unique combination of a chloro group and a 4-methylphenyl group on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
436096-56-9 |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC名 |
7-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO2/c1-10-2-4-11(5-3-10)15-9-14(17(20)21)13-7-6-12(18)8-16(13)19-15/h2-9H,1H3,(H,20,21) |
InChIキー |
WKPLQKHGDFMEDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(8R,9S,10S,11S,13R,14R,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14094008.png)
![2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094013.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14094018.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094025.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate](/img/structure/B14094033.png)
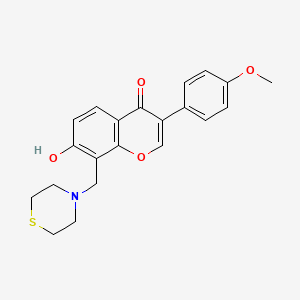
![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)
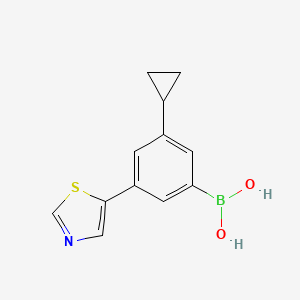
![1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094057.png)
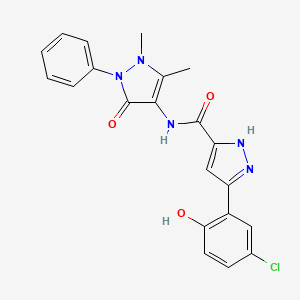
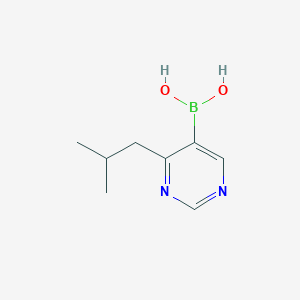
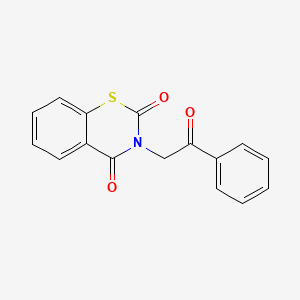
![3-(2-fluorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094088.png)
